6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
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Description
6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Mesoionic Purinone Analogs Synthesis : The study by Coburn and Taylor (1982) discussed the synthesis of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions to produce specific acetamides, indicating potential for diverse chemical reactions and applications in synthesis (Coburn & Taylor, 1982).
Pharmacological Potential
- Anxiolytic and Antidepressant Activity : The compound synthesized by Zagórska et al. (2009) was found to exhibit anxiolytic-like activity and potential antidepressant effects in preclinical studies, indicating its relevance in the development of new therapeutic agents (Zagórska et al., 2009).
- Antiviral and Antihypertensive Activity : The study by Nilov et al. (1995) reported the synthesis of derivatives of 7,8-polymethylenehypoxanthines, which showed promise for studying antiviral and antihypertensive activities, indicating the potential pharmaceutical significance of the compound (Nilov et al., 1995).
Molecular Studies
- Serotoninergic and Dopaminergic Receptor Affinity : The work by Zagórska et al. (2015) focused on novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, investigating their affinity for serotoninergic and dopaminergic receptors. This study is significant for understanding the interaction of these compounds with specific neural receptors, which could be crucial for neurological disorder therapies (Zagórska et al., 2015).
Host-Guest Chemistry
- Host for Anions : Nath and Baruah (2012) discussed the synthesis of an imidazole containing bisphenol and its salts, highlighting their structural characterization and potential as hosts for anions. This finding indicates the compound's application in supramolecular chemistry for creating anion-specific sensors or molecular recognition systems (Nath & Baruah, 2012).
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-12(2)11-25-20(28)18-19(24(7)22(25)29)23-21-26(15(5)16(6)27(18)21)17-9-8-13(3)10-14(17)4/h8-10H,1,11H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSPTGVOASWEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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